molecular formula C10H10F2N4O2 B10910354 methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate

methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B10910354
M. Wt: 256.21 g/mol
InChI Key: IHIYAMZQQUDZSO-UHFFFAOYSA-N
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Description

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring with difluoromethyl, methyl, and carboxylate groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate typically involves several steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the required pyrazole ring. The ester is subsequently hydrolyzed with sodium hydroxide to yield the pyrazole acid .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the production of ATP, leading to the death of fungal cells .

Properties

Molecular Formula

C10H10F2N4O2

Molecular Weight

256.21 g/mol

IUPAC Name

methyl 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-14-15(5-7)6-8-2-3-13-16(8)10(11)12/h2-5,10H,6H2,1H3

InChI Key

IHIYAMZQQUDZSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=NN2C(F)F

Origin of Product

United States

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